molecular formula C21H28N4O B6964124 3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile

3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile

Cat. No.: B6964124
M. Wt: 352.5 g/mol
InChI Key: WVMZUKYLSLQTJT-UHFFFAOYSA-N
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Description

3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile is a complex organic compound featuring a combination of pyrazole, piperidine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Key steps include:

    Synthesis of 3-Tert-butyl-1-methylpyrazole: This can be achieved through the reaction of tert-butyl hydrazine with methyl acetoacetate under acidic conditions.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, ammonia, and acetone.

    Formation of the Final Compound: The pyrazole and piperidine derivatives are then coupled with benzonitrile using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. The benzonitrile group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-1-methylpyrazole: Shares the pyrazole moiety but lacks the piperidine and benzonitrile groups.

    Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines share the piperidine ring but differ in other substituents.

    Benzonitrile Derivatives: Compounds such as 4-chlorobenzonitrile share the benzonitrile group but differ in other substituents.

Uniqueness

3-[1-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile is unique due to its combination of three distinct functional groups, each contributing to its overall chemical behavior and potential applications. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[1-[(3-tert-butyl-1-methylpyrazol-4-yl)methyl]piperidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-21(2,3)20-17(14-24(4)23-20)15-25-10-8-18(9-11-25)26-19-7-5-6-16(12-19)13-22/h5-7,12,14,18H,8-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMZUKYLSLQTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1CN2CCC(CC2)OC3=CC=CC(=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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